N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide
Description
N²-[(4-Chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N²-methylglycinamide is a sulfonamide-based glycinamide derivative characterized by a central glycinamide backbone substituted with a 4-chlorophenylsulfonyl group at the N² position, a methyl group at the same N² nitrogen, and a 2,4-difluorophenyl group at the N-terminal (Figure 1).
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O3S/c1-20(24(22,23)12-5-2-10(16)3-6-12)9-15(21)19-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQWWUNTIXIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the chlorophenyl sulfonyl intermediate.
Introduction of the Difluorophenyl Group:
Formation of the Glycinamide Moiety: Finally, the glycinamide moiety is introduced through an amidation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: sulfonamide linkages, halogenated aryl groups, and glycinamide backbones. Differences in substituents significantly influence reactivity, solubility, and biological activity.
Substituent Effects on Halogenated Aryl Groups
Key Observations :
- Halogen vs. Methoxy Groups : Chlorine and fluorine enhance lipophilicity and target binding via hydrophobic interactions, whereas methoxy groups improve solubility but may reduce membrane permeability .
- Position of Halogens : Para-substituted halogens (e.g., 4-Cl) optimize electronic effects for sulfonamide reactivity, while ortho-substituents (e.g., 2-F) may sterically hinder binding .
Backbone Modifications
| Compound Name | Backbone Structure | Unique Features | Applications |
|---|---|---|---|
| N²-[(4-Chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N²-methylglycinamide | Glycinamide | Methyl group at N² reduces conformational flexibility | Drug discovery (lead optimization) |
| N-{2-[(4-Chlorobenzyl)sulfanyl]ethyl}-N²-(5-chloro-2-methoxyphenyl)-N²-(methylsulfonyl)glycinamide | Glycinamide with thioether | Thioether linkage improves redox stability | Antiparasitic activity (IC₅₀: 3.4 μM) |
| N-(3-Chloro-4-fluorophenyl)-N²-(2,3-dichlorophenyl)-N²-(methylsulfonyl)glycinamide | Dichlorophenyl substitution | Multi-halogenated aryl groups enhance potency | Anticancer (apoptosis induction) |
Key Observations :
- Thioether Linkages : Compounds with sulfur-containing backbones exhibit improved stability under oxidative conditions, making them suitable for prolonged therapeutic use .
Sulfonamide Group Variations
Key Observations :
- 4-Chlorophenylsulfonyl : The electron-withdrawing chlorine enhances the sulfonyl group’s electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites .
- Methoxy vs. Chlorine : Methoxy-substituted sulfonamides exhibit diminished reactivity due to electron donation, reducing their efficacy as enzyme inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
